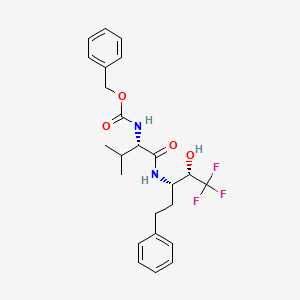![molecular formula C14H18OS2 B14263036 S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate CAS No. 131305-77-6](/img/structure/B14263036.png)
S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate: is an organic compound that belongs to the class of thioesters Thioesters are sulfur analogs of esters, where the oxygen atom in the ester linkage is replaced by a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Fischer Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst.
Reaction with Acid Chlorides: Another method involves the reaction of acid chlorides with alcohols in the presence of a base.
Industrial Production Methods: Industrial production of thioesters like S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate typically involves large-scale esterification reactions using optimized conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Thioesters can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Thioesters can be reduced to thiols using reducing agents such as lithium aluminum hydride.
Substitution: Thioesters can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Products with different nucleophiles replacing the sulfur atom.
Applications De Recherche Scientifique
Chemistry: Thioesters like S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate are used as intermediates in organic synthesis, particularly in the synthesis of complex molecules and natural products . Biology: Thioesters play a role in biological systems, particularly in the formation of acyl-CoA thioesters, which are crucial intermediates in metabolic pathways .
Mécanisme D'action
The mechanism of action of S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate involves its ability to undergo nucleophilic substitution reactions. The sulfur atom in the thioester linkage is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Ethyl 2-methylprop-2-enethioate: Similar structure but with an ethyl group instead of the phenylethyl group.
Phenylethyl acetate: Similar structure but with an oxygen atom instead of a sulfur atom in the ester linkage.
2-Phenylethyl propanoate: Similar structure but with a propanoate group instead of the 2-methylprop-2-enethioate group.
Uniqueness: S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate is unique due to the presence of both a phenylethyl group and a 2-methylprop-2-enethioate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry .
Propriétés
Numéro CAS |
131305-77-6 |
|---|---|
Formule moléculaire |
C14H18OS2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
S-[2-(2-phenylethylsulfanyl)ethyl] 2-methylprop-2-enethioate |
InChI |
InChI=1S/C14H18OS2/c1-12(2)14(15)17-11-10-16-9-8-13-6-4-3-5-7-13/h3-7H,1,8-11H2,2H3 |
Clé InChI |
YITYGXUACKMTRY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)SCCSCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


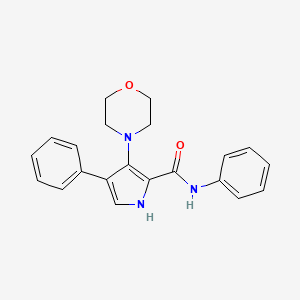
![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)
![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
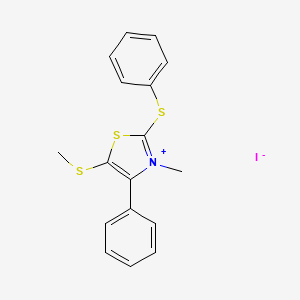
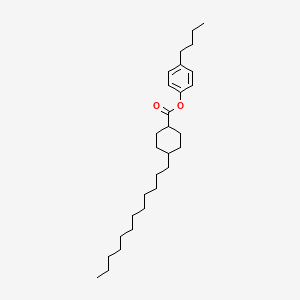
![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
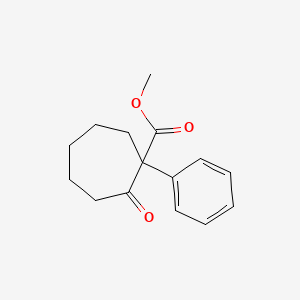
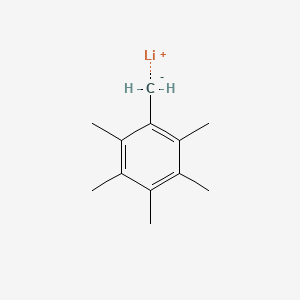
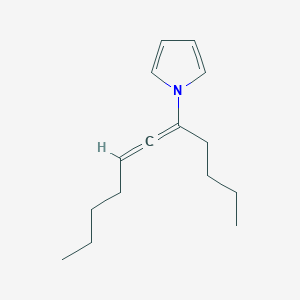
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
